molecular formula C21H22Cl2N2O3 B2879769 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 946270-02-6

2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No. B2879769
M. Wt: 421.32
InChI Key: VOOVMVHLHOVOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N2O3 and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis Techniques

A study outlines a high-yielding cyclisation process that provides an efficient pathway to synthesize related compounds, highlighting the potential for creating various derivatives of isoquinoline with potential applications in medicinal chemistry and drug development (King, 2007).

Structural Aspects and Properties

Research into amide-containing isoquinoline derivatives has revealed interesting structural aspects and properties, including the formation of gels and crystalline solids upon treatment with different acids. These findings are important for understanding the compound's behavior in various chemical environments and could inform its applications in materials science (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Applications

A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, offering insights into potential therapeutic applications for treating diseases such as Japanese encephalitis. This underscores the compound's relevance in developing new antiviral agents (Ghosh et al., 2008).

Antimicrobial and Anticancer Potentials

The synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and their evaluation for antimicrobial and anticancer activities highlight the compound's potential in developing new treatments for infections and cancer. Molecular docking studies further support their therapeutic relevance (Mehta et al., 2019).

Analgesic and Anti-inflammatory Activities

The design and synthesis of quinazolinyl acetamides have revealed compounds with potent analgesic and anti-inflammatory activities, suggesting potential for pain and inflammation management. These findings are crucial for pharmaceutical development and the creation of new therapeutic agents (Alagarsamy et al., 2015).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3/c1-13(2)11-25-18-6-5-16(9-14(18)3-8-21(25)27)24-20(26)12-28-19-7-4-15(22)10-17(19)23/h4-7,9-10,13H,3,8,11-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOVMVHLHOVOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

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